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[City, State] – [Date] – Understanding the stability of the human immunodeficiency virus type 1

(HIV-1) capsid is paramount for the development of novel antiretroviral therapies. The viral

capsid, a conical protein shell encasing the viral genome and essential enzymes, must

maintain its integrity for successful reverse transcription and transport to the nucleus, yet

disassemble in a timely manner to release its genetic cargo for integration. This delicate

balance of stability and instability is a key therapeutic target. This document provides detailed

application notes and protocols for three widely used cell-based assays to measure HIV-1

capsid stability: the Fate-of-Capsid Assay, the Cyclosporine A (CsA) Washout Assay, and the in

situ Uncoating Assay using fluorescence microscopy.

Introduction to HIV-1 Capsid Uncoating
Soon after HIV-1 fuses with a target cell, the viral core, composed of the capsid, is released

into the cytoplasm. The process of the capsid shell disassembling is known as uncoating. The

timing and location of uncoating are critical for viral replication and are influenced by both viral

and host factors. Assays to measure capsid stability and uncoating kinetics are therefore

invaluable tools for basic research and drug development.

Key Cell-Based Assays
Three primary cell-based methods are employed to assess HIV-1 capsid stability:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b15568494?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Fate-of-Capsid Assay: This biochemical assay separates soluble capsid protein (CA)

from particulate, intact cores to quantify the extent of uncoating.[1][2][3]

The Cyclosporine A (CsA) Washout Assay: This infectivity-based assay utilizes a host

restriction factor to infer the kinetics of uncoating in living cells.[4][5][6]

In situ Uncoating Assay (Fluorescence Microscopy): This imaging-based approach allows for

the direct visualization and quantification of capsid uncoating in real-time within single cells.

[7][8][9]

I. The Fate-of-Capsid Assay
This assay provides a quantitative measure of capsid core integrity by biochemically separating

intact cores from dissociated CA monomers in infected cell lysates.[1][2][3]

Experimental Workflow
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Cell Infection

Cell Lysis & Fractionation

Core Separation

Quantification

Infect target cells with HIV-1

Incubate for desired time points

Harvest and lyse cells

Low-speed centrifugation to pellet nuclei

Collect post-nuclear supernatant (PNS)

Layer PNS onto sucrose cushion

Ultracentrifugation

Separate supernatant (soluble CA) and pellet (intact cores)

Quantify CA in supernatant and pellet by p24 ELISA
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Caption: Workflow for the Fate-of-Capsid Assay.
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Detailed Protocol
Materials:

Target cells (e.g., HeLa, Cf2Th)

High-titer HIV-1 virus stock (VSV-G pseudotyped)

Polybrene or other transduction enhancers

Phosphate-buffered saline (PBS)

Pronase

Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM EDTA, with protease

inhibitors)

Dounce homogenizer

Sucrose cushion (e.g., 30% sucrose in a suitable buffer)

Ultracentrifuge and tubes

p24 ELISA kit

Procedure:

Infection:

1. Plate target cells in 6-well plates one day prior to infection.

2. On the day of infection, infect cells with a high multiplicity of infection (MOI) of HIV-1 in the

presence of polybrene (e.g., 8 µg/mL). Spinoculation (e.g., 1600 x g for 30 minutes at

16°C) can be used to enhance infection efficiency.[10]

3. Incubate at 37°C for the desired time points (e.g., 2, 4, 8, 16 hours).

Cell Harvest and Lysis:
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1. At each time point, wash the cells with PBS.

2. Treat cells with Pronase to remove surface-bound, non-fused virions.

3. Wash cells three times with PBS to remove Pronase.

4. Resuspend cells in hypotonic lysis buffer and incubate on ice.

5. Lyse the cells using a Dounce homogenizer.

Fractionation:

1. Centrifuge the cell lysate at low speed (e.g., 1,000 x g) to pellet the nuclei.

2. Carefully collect the supernatant, which is the post-nuclear supernatant (PNS).

Core Separation:

1. Layer the PNS onto a sucrose cushion in an ultracentrifuge tube.

2. Perform ultracentrifugation at high speed to pellet the intact viral cores through the

sucrose cushion, leaving soluble CA protein in the supernatant.

Quantification:

1. Carefully collect the supernatant.

2. Resuspend the pellet in a suitable buffer.

3. Quantify the amount of CA (p24) in both the supernatant and pellet fractions using a p24

ELISA.

4. Calculate the percentage of pelletable CA as an indicator of core stability.

II. Cyclosporine A (CsA) Washout Assay
This assay measures the kinetics of uncoating by exploiting the HIV-1 restriction factor TRIM-

CypA, which only restricts viruses with intact capsids.[4][5]
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Experimental Workflow

Infection in Presence of CsA

CsA Washout

Incubation & Analysis

Infect OMK cells (expressing TRIM-CypA) with GFP-reporter HIV-1 in the presence of CsA

Washout CsA at various time points post-infection

Incubate for 48-72 hours

Measure GFP expression by flow cytometry

Click to download full resolution via product page

Caption: Workflow for the Cyclosporine A (CsA) Washout Assay.

Detailed Protocol
Materials:

Owl Monkey Kidney (OMK) cells (constitutively expressing TRIM-CypA)

GFP-reporter HIV-1 virus stock

Cyclosporine A (CsA)

Culture medium

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/product/b15568494?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow cytometer

Procedure:

Infection:

1. Plate OMK cells in a 96-well plate.

2. Pre-treat the cells with CsA to inhibit TRIM-CypA activity.

3. Infect the cells with a GFP-reporter HIV-1 virus. The continued presence of CsA allows the

virus to bypass TRIM-CypA restriction during and immediately after entry.

CsA Washout:

1. At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), wash the cells thoroughly

to remove the CsA.

2. Washing out the CsA "switches on" the TRIM-CypA restriction. Viruses that still have an

intact capsid at the time of washout will be restricted, while those that have already

uncoated will be able to proceed with infection.

Incubation and Analysis:

1. Incubate the cells for 48-72 hours to allow for GFP expression from successfully integrated

proviruses.

2. Harvest the cells and measure the percentage of GFP-positive cells using a flow

cytometer.

3. The increase in the percentage of GFP-positive cells over the washout time course

reflects the kinetics of capsid uncoating.

III. In situ Uncoating Assay (Fluorescence
Microscopy)
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This powerful technique allows for the direct visualization of capsid uncoating in living or fixed

cells at the single-virus level.[7][8][9]

Experimental Workflow

Virus Preparation

Infection and Imaging

Image Analysis

Produce fluorescently labeled HIV-1 (e.g., IN-GFP, CypA-DsRed)

Infect target cells on glass-bottom dishes

Perform live-cell or fixed-cell fluorescence microscopy

Track individual viral particles

Quantify fluorescence intensity of capsid-associated marker over time

Click to download full resolution via product page

Caption: Workflow for the in situ Uncoating Assay.

Detailed Protocol
Materials:

Target cells (e.g., HeLa, TZM-bl)
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Plasmids for producing fluorescently labeled HIV-1 (e.g., with IN-GFP and CypA-DsRed)

Transfection reagents

Glass-bottom dishes for microscopy

Fluorescence microscope (confocal or TIRF) with live-cell imaging capabilities

Image analysis software

Procedure:

Production of Fluorescently Labeled Virus:

1. Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the HIV-1 genome, a

fluorescently tagged viral protein (e.g., integrase-GFP to track the viral core), a

fluorescently tagged capsid-binding protein (e.g., Cyclophilin A-DsRed to track the capsid),

and a VSV-G envelope protein.

2. Harvest and concentrate the virus-containing supernatant.

Infection and Imaging:

1. Plate target cells on glass-bottom dishes.

2. Infect the cells with the fluorescently labeled virus.

3. For live-cell imaging, place the dish on the microscope stage within an environmentally

controlled chamber (37°C, 5% CO2).

4. Acquire time-lapse images of infected cells.

5. For fixed-cell imaging, fix the cells at different time points post-infection, and then perform

immunofluorescence staining for capsid (p24) if needed.

Image Analysis:
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1. Use image analysis software to identify and track individual fluorescently labeled viral

particles within the cells.

2. Measure the fluorescence intensity of the capsid-associated marker (e.g., CypA-DsRed)

for each particle over time.

3. A sudden or gradual decrease in the fluorescence intensity of the capsid marker, while the

core marker (e.g., IN-GFP) remains, indicates an uncoating event.

4. The kinetics of uncoating can be determined by analyzing the timing of these events for a

population of viral particles.

Quantitative Data Summary
The following tables summarize quantitative data on HIV-1 capsid stability obtained from

various cell-based assays.

Table 1: Half-life of HIV-1 Capsid Uncoating
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Virus/Conditio
n

Assay Type Cell Type
Capsid Half-
life (approx.)

Reference(s)

Wild-type (in

vitro)

Fluorescence

Microscopy
N/A 8-10 minutes [11]

Wild-type (in

cells)
CsA Washout OMK ~1 hour [12]

Wild-type + Cell

lysate

Fluorescence

Microscopy
HeLa 48 minutes [13]

E45A

(hyperstable)

Fluorescence

Microscopy
N/A

~36 minutes

(4.5x WT)
[11][13]

E45A

(hyperstable)
CsA Washout OMK Slower than WT [12]

N74D

(destabilized)
CsA Washout OMK

Delayed

uncoating
[12]

A92E

(destabilized)
CsA Washout OMK

Increased

uncoating rate
[12]

Table 2: Effect of Small Molecules on HIV-1 Capsid
Stability
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Compound Concentration Assay Type
Effect on
Capsid

Reference(s)

PF-74 10 µM
Fluorescence

Microscopy

Accelerates

capsid opening

(half-life of 41s)

[11][13]

PF-74 0.25 µM In vitro uncoating
~100% increase

in uncoating
[14]

PF-74 10 µM Fate-of-Capsid
Reduces

pelletable CA
[15][16]

Lenacapavir

(GS-6207)
Various Fate-of-Capsid

Stabilizes capsid

(prevents

uncoating)

[17]

Lenacapavir

(GS-6207)
Various

Fluorescence

Microscopy

Disrupts core

integrity,

stabilizes capsid

lattice

[17][18][19][20]

BI-2 50 µM
Fluorescence

Microscopy

Accelerates

capsid opening

(half-life of 2.4

min)

[13]

HIV-1 Entry and Uncoating Pathway
The following diagram illustrates the early events of HIV-1 infection, from receptor binding to

nuclear import, highlighting the central role of the capsid.
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Viral Entry

Cytoplasmic Events

Nuclear Events

1. gp120 binds to CD4

2. Co-receptor binding (CXCR4/CCR5)

3. Membrane fusion and core release into cytoplasm

4. Reverse Transcription begins within the capsid

5. Capsid Uncoating

6. Pre-integration complex (PIC) import into nucleus

7. Integration of viral DNA into host genome

Click to download full resolution via product page

Caption: HIV-1 entry, uncoating, and nuclear import pathway.

Conclusion
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The assays described provide a robust toolkit for investigating HIV-1 capsid stability. The

choice of assay depends on the specific research question, with the fate-of-capsid assay

offering a biochemical readout, the CsA washout assay providing kinetic data in a population of

cells, and fluorescence microscopy enabling single-virion analysis. A multi-faceted approach,

employing more than one of these techniques, will yield the most comprehensive

understanding of capsid uncoating and its role in HIV-1 replication, and will continue to be

instrumental in the development of new capsid-targeting antiretroviral drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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